

## Scientific Rationale and Trial Overview

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**Compound Focus: Camizestrant**

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The SERENA-6 trial (NCT04964934) is a Phase III, double-blind, randomized study designed to address acquired endocrine resistance driven by *ESR1* mutations in patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer [1].

**Core Concept:** The trial challenges the traditional "watch and wait" approach by introducing proactive intervention. It evaluates whether switching from an aromatase inhibitor (AI) to **camizestrant**—a next-generation oral Selective Estrogen Receptor Degradar (SERD)—while continuing the same CDK4/6 inhibitor, upon detection of *ESR1* mutations in ctDNA (without radiological progression), can extend the benefit of first-line treatment [1] [2].

This approach is biologically rational, as *ESR1* mutations emerge in approximately 40% of patients on first-line AI and CDK4/6 inhibitor therapy and confer resistance to AIs by creating estrogen-independent, constitutively active estrogen receptors [3] [2].

## Primary and Secondary Endpoints of SERENA-6

Endpoint Category	Specific Measure	Result (Camizestrant + CDK4/6i vs. AI + CDK4/6i)	Statistical Significance
Primary Endpoint	Progression-Free Survival (PFS) [1] [4]	Median PFS: 16.0 months vs. 9.2 months	HR 0.44 (95% CI 0.31-0.60); p < 0.00001
Secondary Endpoints	Chemotherapy-Free Survival [1]	Data Immature	-

Endpoint Category	Specific Measure	Result (Camizestrant + CDK4/6i vs. AI + CDK4/6i)	Statistical Significance
	Time to Second Progression (PFS2) [1] [4]	Data Immature (HR 0.52)	-
	Overall Survival (OS) [1] [4]	Data Immature	-
	Patient-Reported Outcomes (PROs) [5]	Consistent PFS benefit, delayed symptom deterioration	-
<b>Exploratory Endpoint</b>	Quality of Life (QoL) [4]	Median TTD in GHS/QoL: 23.0 months vs. 6.4 months	HR 0.53 (95% CI 0.33-0.82)

## Detailed Patient Selection Criteria

The success of this biomarker-driven strategy hinges on the precise selection of the patient population. The eligibility criteria are summarized in the table below.

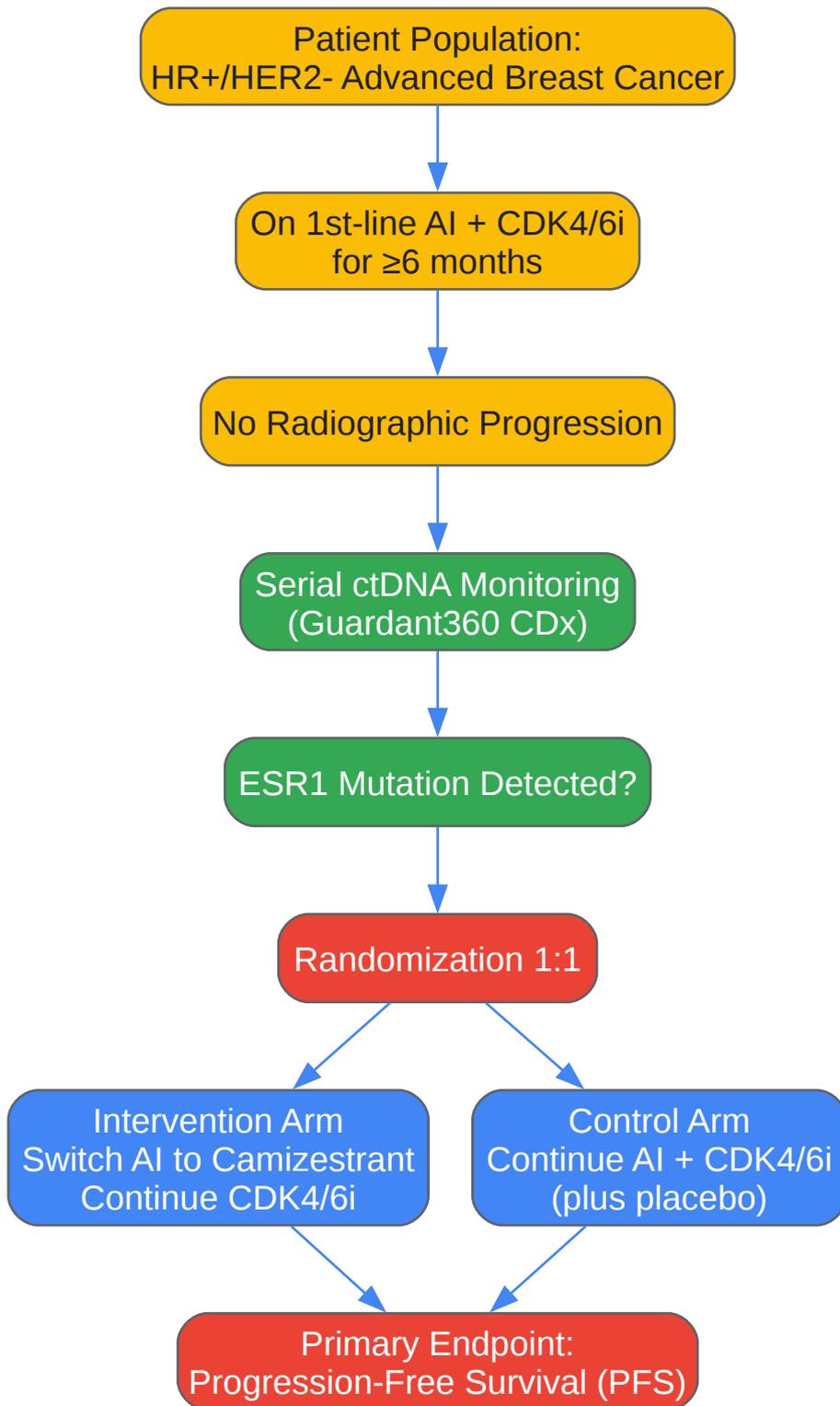
### SERENA-6 Eligibility Criteria

Criteria Category	Detailed Requirements
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| **Key Inclusion Criteria** | 1. **Disease Status:** Diagnosis of adenocarcinoma of the breast with locoregionally recurrent or metastatic disease not amenable to curative resection or radiotherapy [6]. 2. **Molecular Phenotype:** Histologically confirmed ER-positive (ER+) and/or PR-positive, and HER2-negative breast cancer [6]. 3. **Current Therapy:** Must be receiving first-line AI (anastrozole or letrozole) + CDK4/6 inhibitor (palbociclib, abemaciclib, or ribociclib) for at least 6 months prior to screening [1] [6]. 4. **Disease Status on Therapy:** No radiological disease progression (RECIST) while on the first-line AI + CDK4/6 inhibitor regimen [1] [2]. 5. **Biomarker Status:** Detection of an *ESR1* mutation in ctDNA via the central

Guardant360 CDx assay [6] [4]. 6. **Performance Status:** Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 [6]. | | **Key Exclusion Criteria** | 1. **Disease Burden:** Advanced, symptomatic visceral disease at risk of life-threatening complications in the short term [6]. 2. **CNS Metastases:** Known active, uncontrolled, or symptomatic central nervous system (CNS) metastases, carcinomatous meningitis, or leptomeningeal disease [6]. 3. **Previous Treatments:** Previous treatment with AZD9833 (**camizestrant**), any investigational SERD, or fulvestrant [6]. 4. **Concomitant Medications:** Use of strong CYP3A4 inducers and other medications that may interfere with the study drugs [6]. 5. **Toxicity:** Persistent non-haematological toxicities (> Grade 2) from CDK4/6 inhibitor and/or AI therapy [6]. |

The following workflow diagram illustrates the patient selection and randomization process in the SERENA-6 trial.



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## Experimental Protocol: ctDNA Monitoring and Analysis

The ctDNA monitoring protocol is a critical component of the SERENA-6 strategy.

- **Assay:** The trial used the **Guardant360 CDx** assay for centralized testing [6]. This is a 74-gene panel that identifies single nucleotide variants, insertions and deletions, fusions, and copy number amplifications.
- **Sample Type:** Blood-based liquid biopsy (plasma) [2].
- **Testing Frequency:** In the trial, ctDNA was monitored serially, typically aligned with routine office visits and imaging schedules, approximately every 2-3 months [3] [2].
- **Testing Points:** While the pivotal switch was triggered by *ESR1* mutation detection during treatment, baseline ctDNA testing was also performed to establish the mutation landscape [2].

## Discussion and Clinical Implications

The SERENA-6 trial successfully validates a proactive treatment strategy. Key implications for drug development professionals and researchers include:

- **Paradigm Shift:** This establishes that **molecular progression can and should be acted upon before radiological progression** in the presence of an effective targeted therapy [4] [2].
- **Biomarker Utility:** The trial underscores the clinical value of sensitive, serial ctDNA monitoring for dynamic treatment adaptation [4] [2]. The highest incidence of *ESR1* emergence occurs between 6 and 30 months of first-line therapy, defining a critical window for monitoring [2].
- **Patient Selection is Key:** The strategy is most suitable for an endocrine-sensitive population with ER-driven biology, as defined by the  $\geq 6$  months of clinical benefit on first-line AI + CDK4/6i [2]. Rapid progressors are less likely to benefit.
- *Beyond ESR1\*:* The SERENA-6 model paves the way for applying similar "switch-early" paradigms to other emerging actionable resistance mutations (e.g., *\*PIK3CA*) as more tolerable targeted agents become available [2].

A notable consideration for the interpretation of the trial's long-term impact is that data for overall survival (OS) and time to second progression (PFS2) are still immature [3] [4]. Furthermore, an imbalance in subsequent therapies after trial progression (e.g., greater use of chemotherapy in the **camizestrant** arm versus antibody-drug conjugates in the control arm) may complicate the interpretation of these secondary endpoints [3].

## Conclusion

The SERENA-6 trial protocol represents a significant advance in precision oncology for breast cancer. Its detailed patient selection criteria and biomarker-driven design provide a robust model for future drug development. The core takeaway is that for patients with HR+/HER2- advanced breast cancer deriving clinical benefit from first-line AI + CDK4/6 inhibitor, **serial ctDNA monitoring for *ESR1* mutations followed by a switch to camizestrant upon detection significantly extends progression-free survival and delays quality-of-life deterioration** compared to continuing the initial AI.

This evidence supports the integration of dynamic biomarker monitoring into clinical development strategies and future standard of care.

## References

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To cite this document: Smolecule. [Scientific Rationale and Trial Overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1965369#serena-6-patient-selection-criteria>]

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